molecular formula C9H18 B165669 3,5-Dimethyl-3-heptene CAS No. 59643-68-4

3,5-Dimethyl-3-heptene

Cat. No.: B165669
CAS No.: 59643-68-4
M. Wt: 126.24 g/mol
InChI Key: OXOLZWHOQAEIAW-VQHVLOKHSA-N
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Description

3,5-Dimethyl-3-heptene is an organic compound with the molecular formula C₉H₁₈. It is a branched hydrocarbon featuring a double bond between the third and fourth carbon atoms, with two methyl groups attached to the third and fifth carbon atoms. This compound is part of the alkene family, characterized by the presence of carbon-carbon double bonds, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3,5-dimethyl-3-heptanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to remove water, forming the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3,5-dimethylheptane. This process involves passing the hydrocarbon over a catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen and form the double bond.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions can cleave the double bond, forming carbonyl compounds such as ketones or aldehydes.

    Reduction: The compound can be hydrogenated using a catalyst like palladium on carbon, converting the double bond to a single bond and forming 3,5-dimethylheptane.

    Substitution: Electrophilic addition reactions are common, where reagents like hydrogen halides (e.g., HCl, HBr) add across the double bond, forming haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst at room temperature.

    Substitution: Hydrogen halides (HCl, HBr) in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: 3,5-Dimethylheptane.

    Substitution: Haloalkanes such as 3-chloro-5-dimethylheptane.

Scientific Research Applications

3,5-Dimethyl-3-heptene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.

    Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In oxidation reactions, the double bond is cleaved, forming carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.

Comparison with Similar Compounds

    3,5-Dimethylheptane: A saturated hydrocarbon with similar molecular weight but lacking the double bond.

    3,5-Dimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.

    3,5-Dimethyl-4-heptene: An isomer with the double bond located between the fourth and fifth carbon atoms.

Uniqueness: 3,5-Dimethyl-3-heptene is unique due to the position of its double bond and the presence of two methyl groups, which influence its reactivity and physical properties. Its branched structure and specific placement of the double bond make it a valuable compound for studying the effects of molecular structure on chemical behavior.

Properties

IUPAC Name

(E)-3,5-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOLZWHOQAEIAW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C(\C)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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